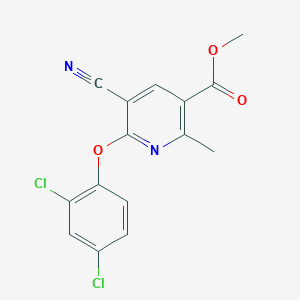
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with methyl 5-cyano-2-methylnicotinate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反応の分析
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate can be compared with similar compounds such as:
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate: This compound has a similar structure but with an ethyl group and a phenyl group instead of a methyl group.
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylpyridine-3-carboxylate: This compound has a similar core structure but differs in the position of the carboxylate group.
生物活性
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (CAS No. 303146-41-0) is a synthetic compound belonging to the class of nicotinates, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H10Cl2N2O3
- Molecular Weight : 337.16 g/mol
- Structure : The compound features a cyano group and a dichlorophenoxy moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can participate in electron transfer reactions, while the dichlorophenoxy group enhances binding affinity to various proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that this compound could induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Modulation of metabolic enzymes |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
- Cancer Research : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in human breast cancer cell lines. Flow cytometry analysis showed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways.
- Enzyme Activity Modulation : Research involving enzyme assays indicated that the compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.
特性
IUPAC Name |
methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-8-11(15(20)21-2)5-9(7-18)14(19-8)22-13-4-3-10(16)6-12(13)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVBVJVCZUUAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














